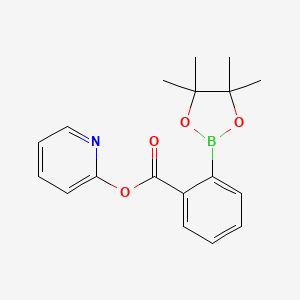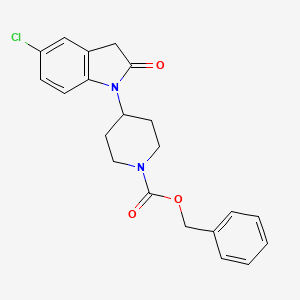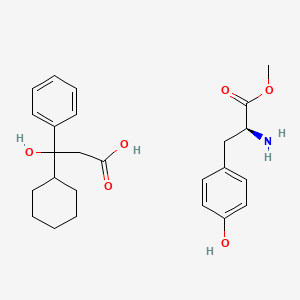![molecular formula C18H19F3N2 B13428754 1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine is a synthetic compound belonging to the piperazine class. This compound is known for its unique chemical structure, which includes a benzyl group and a trifluoromethylphenyl group attached to a piperazine ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential effects on biological systems, including its interactions with neurotransmitter receptors.
Medicine: Research has investigated its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin receptors. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The compound’s effects on serotonin receptors are particularly notable, as it can evoke the release of serotonin and inhibit its reuptake .
Comparación Con Compuestos Similares
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but different pharmacological effects.
1-(3-chlorophenyl)piperazine (mCPP): Another piperazine derivative with distinct chemical properties and biological activities.
3-trifluoromethylphenylpiperazine (TFMPP): A compound often used in combination with BZP, known for its effects on serotonin receptors
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological profile.
Propiedades
Fórmula molecular |
C18H19F3N2 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C18H19F3N2/c19-18(20,21)16-9-5-4-8-15(16)17-13-23(11-10-22-17)12-14-6-2-1-3-7-14/h1-9,17,22H,10-13H2 |
Clave InChI |
AHXWQJPOVRDZLP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(N1)C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)









